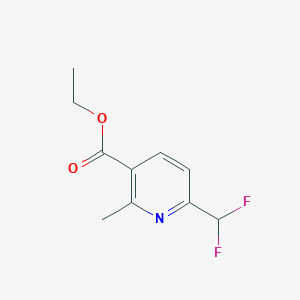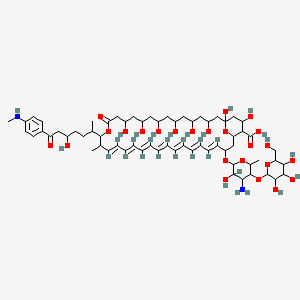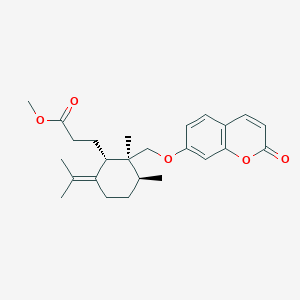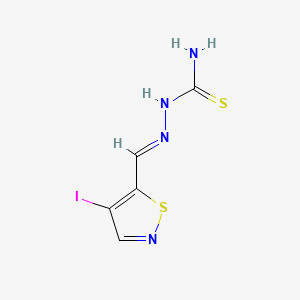
4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone is a compound of significant interest in the field of medicinal chemistry. It is known for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure includes an isothiazole ring substituted with an iodine atom and a thiosemicarbazone moiety, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone typically involves the reaction of 4-iodoisothiazole-5-carboxaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Condensation Reactions: The thiosemicarbazone moiety can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazole derivatives .
Applications De Recherche Scientifique
4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the function of metalloenzymes, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Indole-based Thiosemicarbazones: Known for their antimicrobial and anticancer activities.
Thiazole-based Thiosemicarbazones: Exhibiting significant pharmacological potential
Uniqueness: 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone is unique due to the presence of the iodine atom, which enhances its reactivity and biological activity compared to other thiosemicarbazones .
Propriétés
Numéro CAS |
3683-67-8 |
|---|---|
Formule moléculaire |
C5H5IN4S2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
[(E)-(4-iodo-1,2-thiazol-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C5H5IN4S2/c6-3-1-9-12-4(3)2-8-10-5(7)11/h1-2H,(H3,7,10,11)/b8-2+ |
Clé InChI |
GPOWBSSOFMGMKT-KRXBUXKQSA-N |
SMILES isomérique |
C1=NSC(=C1I)/C=N/NC(=S)N |
SMILES canonique |
C1=NSC(=C1I)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



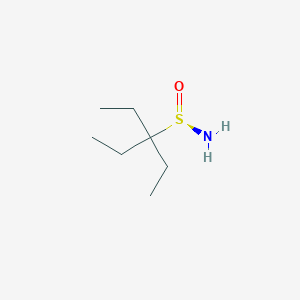
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
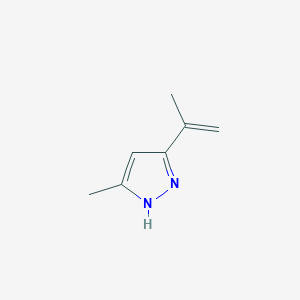
![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
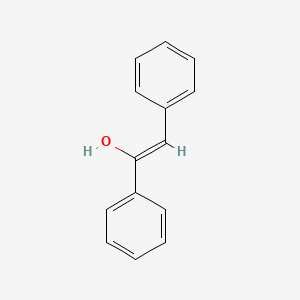

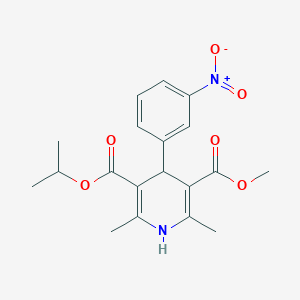
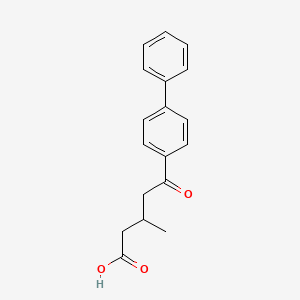
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
